molecular formula C8H6F6 B13830078 1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene CAS No. 33103-47-8

1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene

Cat. No.: B13830078
CAS No.: 33103-47-8
M. Wt: 216.12 g/mol
InChI Key: ZZIIKPOSXGWMMR-UHFFFAOYSA-N
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Description

1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene is a fluorinated organic compound with the molecular formula C8H6F6. This compound is characterized by its unique bicyclic structure, which includes six fluorine atoms and two methyl groups. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene typically involves the fluorination of precursor compounds. One common method includes the reaction of hexafluorocyclopentadiene with methylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy due to its distinct fluorine signals.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene is unique due to its specific arrangement of fluorine atoms and methyl groups, which impart distinct reactivity and stability. Its rigid bicyclic structure and high fluorine content make it particularly valuable in applications requiring high thermal and chemical stability .

Properties

CAS No.

33103-47-8

Molecular Formula

C8H6F6

Molecular Weight

216.12 g/mol

IUPAC Name

1,4,5,5,6,6-hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene

InChI

InChI=1S/C8H6F6/c1-3-4(2)6(10)5(3,9)7(11,12)8(6,13)14/h1-2H3

InChI Key

ZZIIKPOSXGWMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C1(C(C2(F)F)(F)F)F)F)C

Origin of Product

United States

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